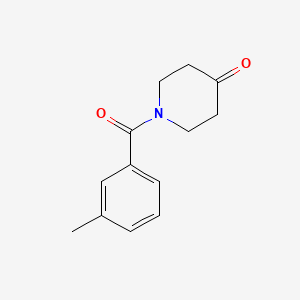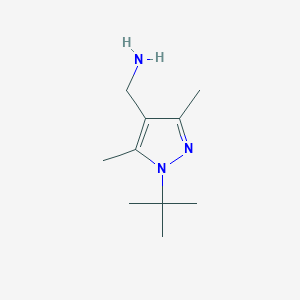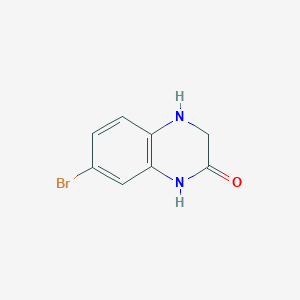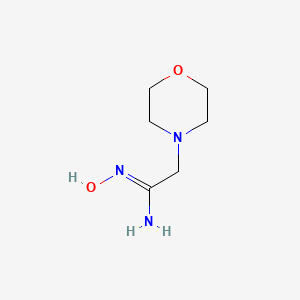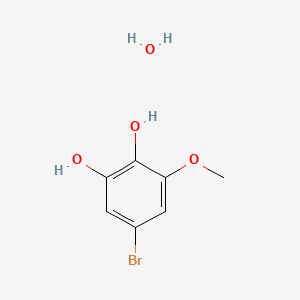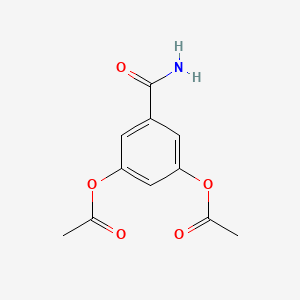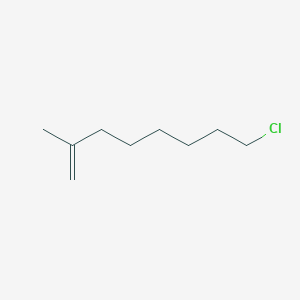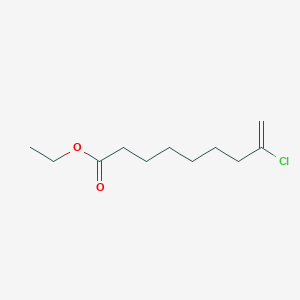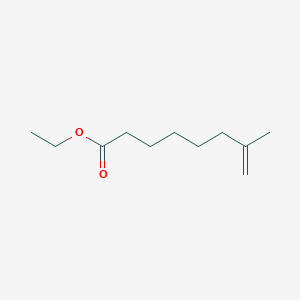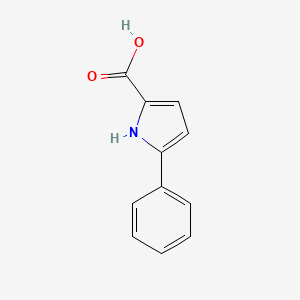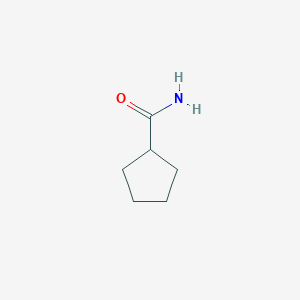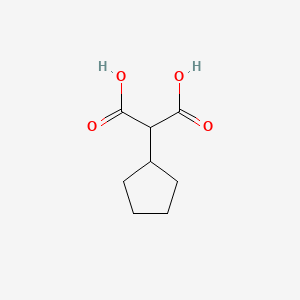
Cyclopentylmalonic acid
Descripción general
Descripción
Cyclopentylmalonic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 . It is a derivative of malonic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . .Aplicaciones Científicas De Investigación
Synthesis of Potent Insecticides
Cyclopentylmalonic acid derivatives have been utilized in the synthesis of potent insecticides. Specifically, 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid, derived from this compound, has been used as a precursor for natural and unnatural pyrethrinoic insecticides (Vos & Krief, 1979).
Catalysis in Chemical Reactions
Research has demonstrated the role of this compound in catalytic processes. For instance, its derivatives are effective in the cycloisomerisation of diallylmalonate to form cyclopentenes, indicating its utility in reactions involving hard Lewis acid sites in palladium-containing zeolites (Corma, García & Leyva, 2004).
Asymmetric Synthesis in Medicinal Chemistry
Cyclopentyl derivatives, such as cyclopentylmagnesium bromide, have been employed in the asymmetric synthesis of medicinally important compounds like (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid. This demonstrates its application in precision-oriented chemical synthesis in medicinal chemistry (Roy et al., 2009).
Polymer Synthesis
This compound and its derivatives are also used in the synthesis of polymers. For example, diethyl dipropargylmalonate, a this compound derivative, has been utilized in the cyclopolymerization process to produce polymers based on cyclopent-1-enylenvinylene units (Anders et al., 2002).
Environmental Applications
A study demonstrated the use of cyclopentyl derivatives in environmentally friendly oxidation processes. Specifically, the oxidation of cyclohexenes to adipic acid using hydrogen peroxide, which presents a greener alternative to traditional industrial methods (Sato, Aoki & Noyori, 1998).
Biochemistry and Drug Research
This compound derivatives are significant in biochemical studies and drug research. Their structural features make them suitable for forming inclusion complexes with drugs, enhancing drug bioavailability and stability (Jansook, Ogawa & Loftsson, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that many carboxylic acid derivatives, like cyclopentylmalonic acid, can interact with various enzymes and receptors in the body, influencing their function
Mode of Action
As a carboxylic acid derivative, it may interact with its targets through hydrogen bonding or ionic interactions, leading to changes in the target’s function . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As a small carboxylic acid derivative, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. It may be metabolized by enzymes in the liver and excreted in the urine . More research is needed to determine the exact pharmacokinetic properties of this compound.
Result of Action
Based on its chemical structure, it may influence the function of various enzymes and receptors, leading to changes at the molecular and cellular level . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For example, the ionization state of this compound, which can affect its interaction with targets, is dependent on the pH of the environment
Propiedades
IUPAC Name |
2-cyclopentylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLPIHNSBNMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282835 | |
| Record name | Cyclopentylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5660-81-1 | |
| Record name | Cyclopentanemalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentylmalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylmalonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



